molecular formula C13H17NO3S B7664022 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid

1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B7664022
M. Wt: 267.35 g/mol
InChI Key: LHPNCXNBJOWDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid, also known as TCC, is an organic compound that has been extensively studied for its potential use in various scientific research applications. TCC is a derivative of cyclohexane and thiophene, and its unique chemical structure has led to a wide range of potential uses in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has been shown to inhibit the production of various inflammatory mediators, including prostaglandins and cytokines. This compound has also been shown to induce apoptosis (programmed cell death) in various tumor cell lines. This compound has also been shown to have antimicrobial activity against various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid in scientific research include its unique chemical structure, which allows for a wide range of potential uses in the field of biochemistry and pharmacology. This compound is also relatively easy to synthesize, and various modifications to the original synthesis method have been proposed to improve the yield and purity of the final product. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for the study of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid, including further investigation into its mechanism of action and potential uses in the treatment of various diseases. This compound could also be further studied for its potential use as a fluorescent probe for the detection of various molecules in biological systems. Additionally, modifications to the original synthesis method could be explored to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid involves a multi-step process that begins with the reaction of thiophene-2-carboxylic acid with paraformaldehyde to form 2-formylthiophene. This intermediate is then reacted with cyclohexanone to form the desired product, this compound. The synthesis of this compound has been extensively studied, and various modifications to the original method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

1-[(Thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid has been studied for its potential use in a wide range of scientific research applications, including as a potential drug candidate for the treatment of various diseases. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of various molecules in biological systems.

Properties

IUPAC Name

1-[(thiophene-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c15-11(10-5-4-8-18-10)14-9-13(12(16)17)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPNCXNBJOWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.